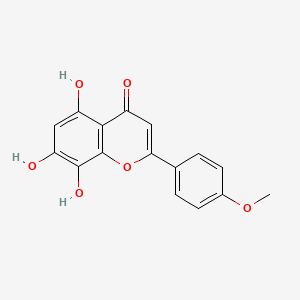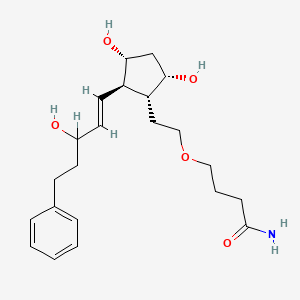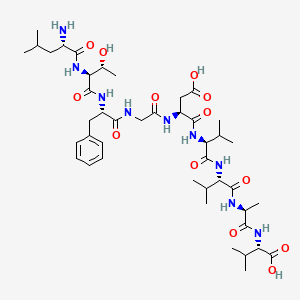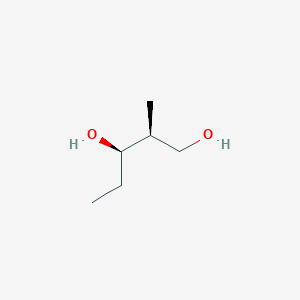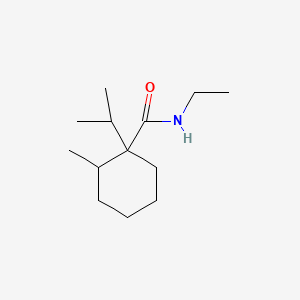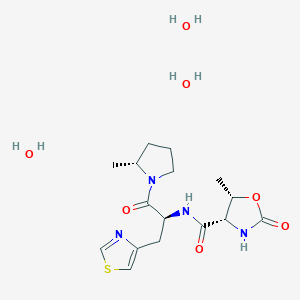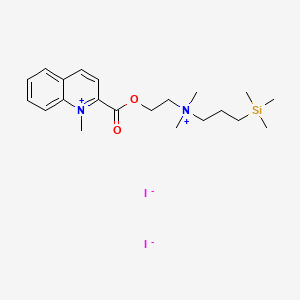
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide is a complex organic compound with a unique structure that combines a quinolinium core with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide typically involves multiple steps. The process begins with the preparation of the quinolinium core, followed by the introduction of the dimethylammonio and trimethylsilyl groups. The final step involves the formation of the diiodide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinolinium core or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or imaging agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium chloride
- 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium bromide
Uniqueness
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide is unique due to its specific combination of functional groups and the presence of the diiodide salt. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
113611-73-7 |
|---|---|
Molecular Formula |
C21H34I2N2O2Si |
Molecular Weight |
628.4 g/mol |
IUPAC Name |
dimethyl-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]-(3-trimethylsilylpropyl)azanium;diiodide |
InChI |
InChI=1S/C21H34N2O2Si.2HI/c1-22-19-11-8-7-10-18(19)12-13-20(22)21(24)25-16-15-23(2,3)14-9-17-26(4,5)6;;/h7-8,10-13H,9,14-17H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
YJELRXKWTNQZHX-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C(=O)OCC[N+](C)(C)CCC[Si](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



